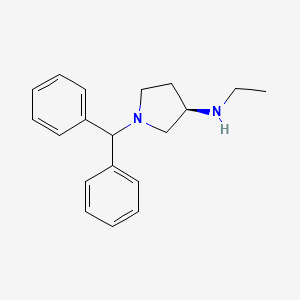
Methyl 7-bromoheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromoheptadecanoic acid methyl ester is a chemical compound with the molecular formula C18H35BrO2 It is an ester derivative of heptadecanoic acid, where a bromine atom is substituted at the 7th position of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoheptadecanoic acid methyl ester typically involves the esterification of 7-bromoheptadecanoic acid with methanol. This reaction can be catalyzed by acidic or basic catalysts. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of 7-Bromoheptadecanoic acid methyl ester may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromoheptadecanoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of heptadecanoic acid derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Heptadecanoic acid derivatives.
Reduction: 7-Bromoheptadecanol.
Hydrolysis: 7-Bromoheptadecanoic acid and methanol.
Scientific Research Applications
7-Bromoheptadecanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: It can be used in lipid metabolism studies due to its structural similarity to natural fatty acids.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 7-Bromoheptadecanoic acid methyl ester involves its interaction with various molecular targets. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Heptadecanoic Acid Methyl Ester: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloroheptadecanoic Acid Methyl Ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
7-Iodoheptadecanoic Acid Methyl Ester: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness: 7-Bromoheptadecanoic acid methyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential for various applications in research and industry.
Properties
CAS No. |
57289-62-0 |
|---|---|
Molecular Formula |
C18H35BrO2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 7-bromoheptadecanoate |
InChI |
InChI=1S/C18H35BrO2/c1-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21-2/h17H,3-16H2,1-2H3 |
InChI Key |
GOIAGTDABXBURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCC(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


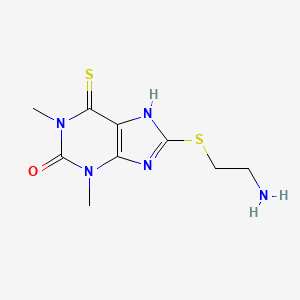
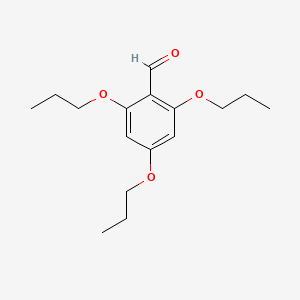
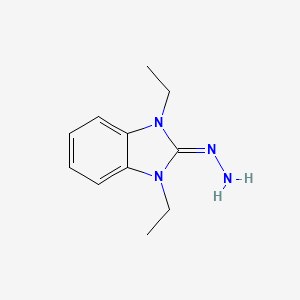
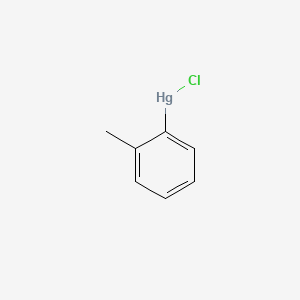
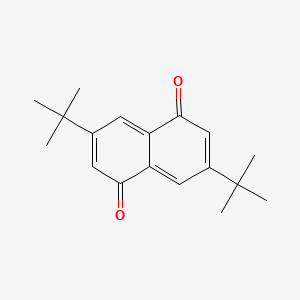
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)
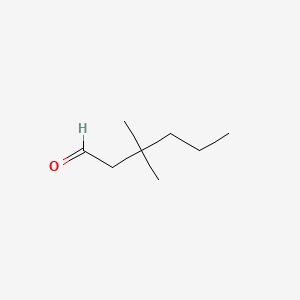
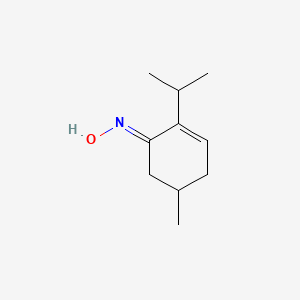
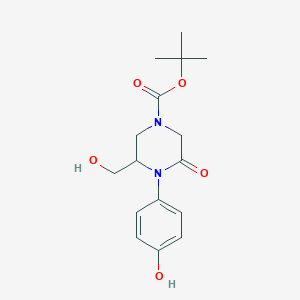
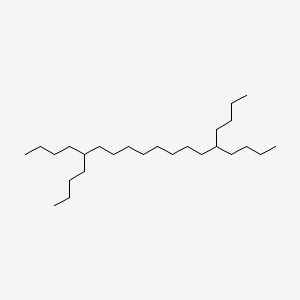
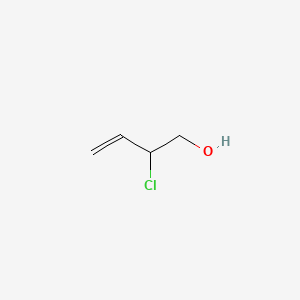
![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)
